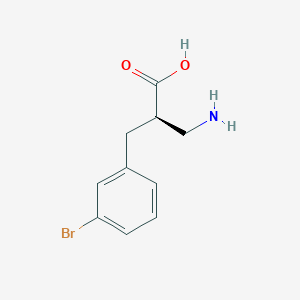

(R)-3-Amino-2-(3-bromobenzyl)propanoic acid

CAS No.: 1260611-14-0

Cat. No.: VC17359081

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260611-14-0 |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | (2R)-2-(aminomethyl)-3-(3-bromophenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1 |

| Standard InChI Key | XHOJQDSCSICOOX-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Br)C[C@H](CN)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CC(CN)C(=O)O |

Introduction

(R)-3-Amino-2-(3-bromobenzyl)propanoic acid is a chiral amino acid derivative with a specific chemical structure that includes a bromobenzyl group attached to a propanoic acid backbone. This compound has a CAS number of 1041853-51-3 and is of interest in various scientific fields due to its unique properties and potential applications .

Synthesis and Chemical Reactions

While specific synthesis methods for (R)-3-Amino-2-(3-bromobenzyl)propanoic acid are not detailed in the available sources, compounds with similar structures can undergo various chemical reactions:

-

Oxidation: The bromobenzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate.

-

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

-

Substitution: The bromine atom can be substituted with nucleophiles like hydroxyl or amino groups to form different derivatives.

Comparison with Similar Compounds

Similar compounds, such as (R)-3-Amino-2-(2-bromobenzyl)propanoic acid, have been studied extensively for their applications in medicinal chemistry and biological studies. These compounds are used as building blocks in the synthesis of pharmaceuticals and in studies related to enzyme-substrate interactions and protein engineering.

Potential Biological Activities

While specific biological activities of (R)-3-Amino-2-(3-bromobenzyl)propanoic acid are not well-documented, related compounds exhibit potential in modulating enzyme activity, receptor signaling, and protein conformation. The bromobenzyl group can enhance binding affinity and specificity towards biological targets, leading to various biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume